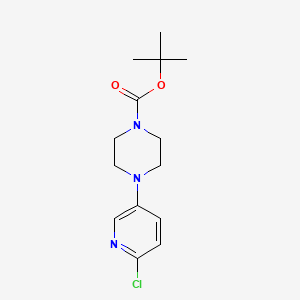

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPWQCOLPGLIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679745 | |

| Record name | tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633283-53-1 | |

| Record name | tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Cornerstone Intermediate in Pharmaceutical Synthesis

Introduction

In the landscape of modern drug development, particularly in targeted cancer therapies, the efficiency and purity of key molecular intermediates are paramount. This guide provides an in-depth technical overview of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5), a critical building block in the synthesis of advanced pharmaceutical agents. While structurally related to its chloro- and nitro-precursors, the focus of this whitepaper is the amino-substituted compound, owing to its immediate and significant role in the synthesis of Cyclin-Dependent Kinase (CDK) 4 and 6 inhibitors, such as Palbociclib.[1][2]

Palbociclib has marked a significant advancement in the treatment of HR-positive, HER2-negative advanced breast cancer, and the subject of this guide is a linchpin in its manufacturing process.[1][3] This molecule's bifunctional nature, featuring a nucleophilic aromatic amine and a Boc-protected piperazine, makes it a versatile reagent for constructing complex molecular architectures. This guide will delve into its chemical properties, validated synthesis protocols with mechanistic rationale, spectroscopic identity, core reactivity, and essential safety protocols, offering a comprehensive resource for researchers and drug development professionals.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key identifiers and properties for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 571188-59-5 | [4][5] |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [5][6] |

| Molecular Weight | 278.35 g/mol | [5] |

| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate | [5] |

| Appearance | Solid / White to brown powder | [6][7] |

| Purity | Typically ≥98% | [6][8] |

| Exact Mass | 278.17427596 Da | [5] |

| XLogP3 | 1.3 | [5] |

Synthesis and Purification: From Nitro-Precursor to Key Intermediate

The most prevalent and industrially scalable synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves the chemical reduction of its nitro-precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7).[3][9] This transformation is a cornerstone of its production, valued for its high efficiency and yield.

Core Synthesis Pathway: Catalytic Hydrogenation

The reduction of the aromatic nitro group is effectively achieved via catalytic hydrogenation. This method is preferred in industrial settings for its clean conversion and the ease of removing the catalyst post-reaction.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system, where successful execution yields a high-purity product verifiable by spectroscopic methods.

-

Vessel Preparation: To a suitable reaction vessel (e.g., 500 mL three-necked flask) equipped with a magnetic stirrer and nitrogen inlet, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol).[9]

-

Catalyst and Solvent Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 50% wet, 1.0 g) followed by anhydrous ethanol (100 mL).[9] The choice of ethanol is critical as it effectively dissolves the starting material and is relatively inert under hydrogenation conditions. The wetting of the catalyst is a safety measure to prevent ignition upon contact with air.

-

Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (using a balloon or a controlled inlet). This cycle should be repeated three times to ensure an inert atmosphere has been replaced by a hydrogen environment.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 16 hours.[9] Reaction completion can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

-

Catalyst Removal: Upon completion, carefully evacuate the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst. This step is crucial as residual palladium can interfere with subsequent reactions.

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. This typically yields the desired product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, as a solid with high purity and yield (often >97%).[9]

Alternative Synthesis Strategies

While catalytic hydrogenation is standard, other methods have been developed. A notable alternative involves a two-step process starting from 2-aminopyridine:

-

Iodination: 2-aminopyridine undergoes an iodination reaction to form 2-amino-5-iodopyridine.[10]

-

Buchwald-Hartwig Coupling: The resulting 2-amino-5-iodopyridine is then coupled with tert-butyl piperazine-1-carboxylate using a palladium catalyst and a suitable ligand (e.g., Xantphos, Ruphos) and base (e.g., sodium tert-butoxide, K₃PO₄) to yield the final product.[10]

This route offers an alternative pathway but involves handling different reagents and catalytic systems. Another innovative approach utilizes a one-step photocatalytic reaction, coupling 2-aminopyridine directly with tert-butyl piperazine-1-carboxylate in the presence of a photocatalyst and an oxidant.[11]

Spectroscopic Characterization

Confirmation of the molecular structure is unequivocally established through spectroscopic analysis.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a primary tool for confirming the molecular weight. The protonated molecule is readily observed.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 279.1816

-

Observed m/z: 279[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure. While specific spectra are proprietary to manufacturers, ChemicalBook provides access to reference spectra for this compound.[12] Key expected signals in ¹H NMR would include:

-

A singlet around 1.4-1.5 ppm for the nine equivalent protons of the tert-butyl group.

-

Multiplets for the eight protons of the piperazine ring, typically in the 3.0-3.8 ppm range.

-

Signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the pyridine ring.

-

A broad singlet for the -NH₂ protons.

-

Core Reactivity and Applications in Drug Development

The synthetic utility of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate stems from its distinct reactive sites, which can be addressed with high selectivity.

-

The Aromatic Amine (-NH₂): This is the primary reactive center for building molecular complexity. As a nucleophile, it readily participates in coupling reactions, such as amide bond formation or nucleophilic aromatic substitution, which are central to the synthesis of many targeted therapies.[1]

-

The Boc-Protected Piperazine Nitrogen: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that renders the adjacent piperazine nitrogen non-nucleophilic. This is a crucial feature, as it directs reactivity to the desired -NH₂ group. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) at a later synthetic stage to reveal a secondary amine, which can then be functionalized.

This dual functionality makes the compound an ideal precursor for molecules like Palbociclib, where the aromatic amine is used to form a critical bond to a pyrimidine core, while the piperazine moiety provides a key pharmacophoric element.[1][3]

Safety, Handling, and Storage

Adherence to rigorous safety protocols is non-negotiable when handling any laboratory chemical. While some safety data sheets classify this specific compound as non-hazardous under Regulation (EC) No 1272/2008, others associated with similar structures indicate potential hazards. A conservative and safe approach is always recommended.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is stable under recommended storage conditions.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[13][14]

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[15]

-

In case of skin contact: Wash off with soap and plenty of water.[15]

-

If inhaled: Move the person into fresh air.[13]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[15] In all cases of significant exposure, seek medical attention.

-

Conclusion

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for the creation of life-changing medicines. Its well-defined synthesis, high purity, and versatile reactivity make it an indispensable component in the drug development pipeline. This guide has provided a detailed, field-proven perspective on its properties, synthesis, and handling, grounded in authoritative data. For researchers and scientists in pharmaceutical development, a mastery of the characteristics and protocols associated with this compound is a step toward the successful and efficient synthesis of the next generation of targeted therapies.

References

-

Pharmaffiliates. Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. [Link]

-

Pharmaffiliates. Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

BU CyberSec Lab. tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. [Link]

-

ZaiQi Bio-Tech. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate. [Link]

-

Hangzhou Foster Pharmaceutical Co., Ltd. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

Watson International. MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate. [Link]

-

PubMed. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. [Link]

-

PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]

- Google Patents. CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

- 1. cphi-online.com [cphi-online.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. innospk.com [innospk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate [cymitquimica.com]

- 7. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate| CAS No:1198408-35-3|ZaiQi Bio-Tech [chemzq.com]

- 8. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate [fstpharm.com]

- 9. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 10. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 11. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 12. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate(571188-59-5) 1H NMR [m.chemicalbook.com]

- 13. watson-int.com [watson-int.com]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Molecular Structure of tert-Butyl 4-(6-Chloropyridin-3-yl)piperazine-1-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate. This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. We will delve into its core structural features, propose a robust synthetic methodology grounded in established organometallic principles, and predict its spectral characteristics. This document is intended for researchers, medicinal chemists, and process development scientists who utilize substituted arylpiperazines as foundational scaffolds for creating complex pharmaceutical agents.

Introduction: The Strategic Importance of Arylpiperazine Scaffolds

Substituted arylpiperazine moieties are a cornerstone of modern medicinal chemistry. Their unique conformational properties and ability to engage in diverse biological interactions make them a privileged scaffold in the design of active pharmaceutical ingredients (APIs). The specific compound of interest, this compound, serves as a critical intermediate. The presence of a chlorine atom on the pyridine ring offers a versatile handle for further chemical modification through cross-coupling reactions, while the Boc-protected piperazine provides a nucleophilic center that can be revealed under controlled conditions. Understanding the nuanced structural details of this intermediate is paramount for its effective application in multi-step synthetic campaigns.

Section 1: Molecular Architecture and Physicochemical Profile

The structure of this compound is defined by three key components: a 6-chloropyridin-3-yl group, a piperazine-1-carboxylate linker, and a tert-butyl ester (Boc) protecting group.

-

6-Chloropyridin-3-yl Moiety: This electron-deficient aromatic system is crucial for the molecule's reactivity. The chlorine atom at the 2-position (relative to the piperazine) activates the ring for nucleophilic aromatic substitution and provides a site for palladium-catalyzed cross-coupling reactions.

-

Piperazine Ring: As a diamine, the piperazine ring is a versatile linker. In its ground state, it predominantly adopts a stable chair conformation to minimize steric strain. The nitrogen atom at the 4-position (N4) is arylated, while the nitrogen at the 1-position (N1) is protected.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group serves as an essential protecting group for the N1 nitrogen of the piperazine ring. Its steric bulk influences the local chemical environment, and its lability under acidic conditions allows for selective deprotection, revealing a secondary amine for subsequent synthetic transformations.

Below is a summary of the key identifiers and computed properties for this molecule.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₂₀ClN₃O₂ | - |

| Molecular Weight | 297.78 g/mol | - |

| CAS Number | 405233-91-8 | (Note: Varies by supplier) |

| Topological Polar Surface Area (TPSA) | 45.49 Ų | Computed |

| Predicted LogP | 2.9 - 3.5 | Computed |

Section 2: A Mechanistic Approach to Synthesis

The formation of the C-N bond between the chloropyridine ring and the piperazine nitrogen is the key strategic step in synthesizing the title compound. While several methods exist, the Buchwald-Hartwig amination stands out as a highly efficient and versatile protocol for this transformation.[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[3]

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

A robust synthesis can be envisioned by coupling commercially available 2-chloro-5-iodopyridine with tert-butyl piperazine-1-carboxylate. The iodine atom provides a more reactive site for the initial oxidative addition to the palladium catalyst compared to the chlorine atom.

Caption: Proposed Buchwald-Hartwig Synthesis Workflow.

Detailed Experimental Protocol (Self-Validating System)

-

Vessel Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.

-

Reagent Charging: To the flask, add 2-chloro-5-iodopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (NaOt-Bu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a bulky phosphine ligand such as XPhos (0.05 eq).

-

Causality Insight: A strong, non-nucleophilic base like NaOt-Bu is crucial for deprotonating the piperazine, making it a more potent nucleophile.[2] The bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition of the aryl chloride and promotes the final reductive elimination step.[2]

-

-

Solvent Addition: Anhydrous toluene is added via syringe. The reaction mixture is degassed by bubbling argon through the solution for 15-20 minutes.

-

Reaction Execution: The mixture is heated to 80-100 °C and stirred vigorously.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure title compound.

Section 3: Structural Elucidation by Spectroscopic Methods

Confirming the molecular structure of the synthesized compound requires a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, we can predict the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information on the number and chemical environment of protons.

-

Rationale: The spectrum will show distinct signals for the aromatic protons of the chloropyridine ring, the two sets of inequivalent methylene protons on the piperazine ring, and the nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR: This provides information on the carbon skeleton of the molecule.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale for Prediction |

| tert-Butyl (9H, singlet) | ~1.48 | ~28.4, ~80.0 | Characteristic singlet for the Boc group. Two carbon signals for the methyls and the quaternary carbon.[4] |

| Piperazine CH₂ (N-Boc) (4H, triplet) | ~3.55 | ~44.0 | Protons adjacent to the electron-withdrawing carbamate group are deshielded. |

| Piperazine CH₂ (N-Aryl) (4H, triplet) | ~3.15 | ~49.5 | Protons adjacent to the aryl group, typically shifted slightly upfield compared to the N-Boc side. |

| Pyridine H5 (1H, dd) | ~7.25 | ~125.0 | Coupled to both H2 and H4 (ortho and meta coupling). |

| Pyridine H4 (1H, d) | ~7.80 | ~138.0 | Doublet due to ortho coupling with H5. |

| Pyridine H2 (1H, d) | ~8.10 | ~145.0 | Most deshielded aromatic proton due to proximity to nitrogen and coupling to H5. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Electrospray Ionization (ESI-MS), the expected molecular ion peak [M+H]⁺ would be observed at m/z 298.78. A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) would also be expected.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (carbamate) | 1690 - 1710 | Stretching |

| C-N (aromatic amine) | 1250 - 1350 | Stretching |

| C-Cl (aryl chloride) | 1000 - 1100 | Stretching |

| C-H (aromatic/aliphatic) | 2850 - 3100 | Stretching |

Section 4: Application in Drug Development - A Gateway to APIs

While this compound is an intermediate, its true value is realized in its conversion to high-value pharmaceutical agents. The chloro- and amino-analogues are pivotal starting materials for synthesizing CDK4/6 inhibitors like Palbociclib and Ribociclib, which are used in cancer therapy.

The synthetic utility lies in the molecule's dual functionality:

-

The Chlorine Handle: The chlorine atom can be readily displaced or used in further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, building molecular complexity.

-

The Latent Nucleophile: The Boc-protected nitrogen can be deprotected under mild acidic conditions to reveal a secondary amine, which can then be acylated, alkylated, or used in reductive amination to append another fragment of the target API.

The diagram below illustrates its role as a strategic building block.

Caption: Strategic role as a modifiable drug scaffold.

Conclusion

This compound is a meticulously designed molecular entity whose value lies in its structural features that enable controlled, sequential chemical modifications. Its synthesis is reliably achieved through modern organometallic methods like the Buchwald-Hartwig amination. A thorough understanding of its architecture and spectral properties, as detailed in this guide, is essential for any scientist leveraging this scaffold to construct the next generation of complex, life-saving therapeutics.

References

-

Bentham Science Publishers. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from Bentham Science.[5]

-

ChemScene. (n.d.). 1266118-78-8 | tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate. Retrieved from ChemScene.[6]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia.[1]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific.[2]

-

ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from ResearchGate.[3]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.[7]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from YouTube.[8]

-

Pharmaffiliates. (n.d.). CAS No : 571188-59-5 | Product Name : Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from Pharmaffiliates.[9]

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from Chemistry Stack Exchange.[10]

-

Supporting Information. (n.d.). Tert-butyl piperidine-1-carboxylate.[4]

-

PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from PubChem.[11]

-

ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate(571188-59-5) 1 H NMR. Retrieved from ChemicalBook.[12]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. chemscene.com [chemscene.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate(571188-59-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key building block in contemporary pharmaceutical synthesis. Initially, a clarification is made regarding the compound's identity, as it is often mistaken for its chloro- counterpart. The guide will focus on the scientifically prominent amino-substituted compound, identified by CAS Number 571188-59-5 . We will delve into its physicochemical properties, offering a solid foundation for its use in a laboratory setting. Detailed, field-tested protocols for its synthesis are presented, including both classical reduction methodologies and modern photocatalytic approaches. The rationale behind key experimental choices is explained to provide a deeper understanding of the synthetic process. Furthermore, this guide outlines robust analytical methods for the characterization and quality control of the compound, supported by spectral data. A significant portion of this document is dedicated to elucidating the critical role of this molecule in the synthesis of the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib, a revolutionary drug in oncology. The structural significance of the aminopyridinylpiperazine moiety for its biological activity is also discussed in detail. Finally, essential safety and handling information is provided to ensure its proper management in a research and development environment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough and practical understanding of this important pharmaceutical intermediate.

Chemical Identity and Physicochemical Properties

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a bifunctional organic molecule featuring a Boc-protected piperazine ring attached to an aminopyridine core. This structure makes it an ideal synthon for introducing the aminopyridinylpiperazine scaffold in multi-step syntheses of complex drug molecules.

| Property | Value | Reference(s) |

| CAS Number | 571188-59-5 | [1] |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [2] |

| Molecular Weight | 278.35 g/mol | [2] |

| Appearance | White to off-white or pale orange solid | [3][4] |

| Melting Point | 130-132 °C | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [3] |

| Storage Temperature | 2-8°C, in a tightly sealed container, protected from light and moisture | [3] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate can be achieved through several routes. The choice of a particular method often depends on factors such as scale, desired purity, and available starting materials. Here, we detail two of the most effective and commonly employed synthetic strategies.

Method A: Catalytic Hydrogenation of the Nitro Precursor

This is a widely used, high-yielding method that involves the reduction of the corresponding nitro-compound, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. The causality behind this choice lies in the reliability and efficiency of palladium-catalyzed hydrogenations for the reduction of aromatic nitro groups, which is a well-established transformation in organic synthesis.

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1.0 eq) in a solvent mixture of ethanol and ethyl acetate (1:1 v/v).[1]

-

Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w of the starting material).[1]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/cyclohexane, to yield the title compound as a solid with high purity (typically >99%).[4]

Method B: One-Step Photocatalytic Synthesis

This modern approach offers a more direct route from commercially available starting materials, 2-aminopyridine and 1-Boc-piperazine. The rationale for employing this method is its high atom economy and milder reaction conditions compared to traditional cross-coupling methods, which often require pre-functionalized starting materials and harsh conditions.

-

Reaction Setup: To a solution of anhydrous dichloroethane, add 2-aminopyridine (1.0 eq), piperazine-1-carboxylic acid tert-butyl ester (1.2 eq), an acridine salt visible light catalyst, and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO).

-

Oxygen Purge: Replace the atmosphere in the reaction vessel with oxygen by purging three times.

-

Irradiation: Irradiate the mixture with a blue LED light source while stirring vigorously.

-

Reaction Time: Maintain the reaction for approximately 10 hours.

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove the catalyst.

-

Purification: The filtrate is then concentrated under reduced pressure and purified by column chromatography on silica gel to yield the final product.

Caption: Comparative workflows for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of the synthesized compound. The following data serves as a benchmark for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a valuable reference for the structural confirmation of the title compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | Ar-H |

| 7.05 | dd | 1H | Ar-H |

| 6.49 | d | 1H | Ar-H |

| 4.35 | s (br) | 2H | -NH₂ |

| 3.58 | t | 4H | Piperazine -CH₂-N |

| 2.98 | t | 4H | Piperazine -CH₂-N |

| 1.48 | s | 9H | tert-Butyl -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 157.5 | C=O (Carbamate) |

| 154.8 | Ar-C |

| 147.2 | Ar-C |

| 139.8 | Ar-C |

| 123.5 | Ar-C |

| 107.9 | Ar-C |

| 80.0 | C(CH₃)₃ (tert-Butyl) |

| 50.5 | Piperazine -CH₂ |

| 44.0 | Piperazine -CH₂ |

| 28.5 | C(CH₃)₃ (tert-Butyl) |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound.

| Parameter | Value | Reference(s) |

| Ionization Mode | ESI | [1] |

| [M+H]⁺ | 279 | [1] |

Application in Drug Discovery: The Synthesis of Palbociclib

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a cornerstone intermediate in the synthesis of Palbociclib, a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[5] Palbociclib is used for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[6]

The Strategic Importance of the Aminopyridinylpiperazine Moiety

The aminopyridinylpiperazine scaffold is not merely a linker; it plays a crucial role in the binding of Palbociclib to the ATP-binding pocket of CDK6.[7] X-ray crystallography studies (PDB ID: 5L2I) reveal that the nitrogen atoms in the aminopyrimidine core of Palbociclib form key hydrogen bonds with the hinge region residues of CDK6.[8] The piperazine ring extends towards the solvent-exposed region of the binding pocket.[8] This orientation allows for modifications to the piperazine ring without significantly impacting the binding affinity to CDK4/6, a feature that was likely exploited during the drug discovery process.[8] The secondary amine of the piperazine ring is expected to be protonated at physiological pH, which may lead to favorable interactions within the kinase binding site.[7]

Caption: Simplified representation of Palbociclib's interaction with the CDK6 binding site.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5) is a vital intermediate for the pharmaceutical industry, particularly in the synthesis of the CDK4/6 inhibitor Palbociclib. Its synthesis is well-established, with robust and scalable methods available. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development. The strategic importance of its aminopyridinylpiperazine core in drug-target interactions underscores the elegance of modern medicinal chemistry and the critical role of versatile building blocks in the creation of life-saving therapeutics.

References

- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.

- Chen, P., Lee, N. V., Hu, W., Xu, M., Ferre, R. A., Lam, H., ... & Tadesse, S. (2016). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 59(17), 7967–7987.

- Rane, S. G., Cosenza, S. C., Reddy, E. P., & Reddy, M. V. R. (2019). Selective Degradation of CDK6 by a Palbociclib Based PROTAC. Bioorganic & Medicinal Chemistry Letters, 29(12), 1545–1549.

- Sienczyk, M. (2024). Palbociclib as an Antitumor Drug: A License to Kill. International Journal of Molecular Sciences, 25(3), 1735.

-

Bouling Chemical Co., Limited. (n.d.). Tert-Butyl 4-(6-Aminopyridin-3-Yl)Piperazine-1-Carboxylate Supplier China. Retrieved from [Link]

-

MDPI. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]

-

Nature. (2022). Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy. Retrieved from [Link]

Sources

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 2. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate [cymitquimica.com]

- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate

This guide provides a comprehensive technical overview for the synthesis of tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. Its structure is integral to the development of various pharmacologically active agents. We will delve into the prevalent synthetic strategies, focusing on the highly efficient palladium-catalyzed Buchwald-Hartwig amination, and provide a detailed, field-tested protocol. The discussion emphasizes the rationale behind procedural choices, process optimization, and critical safety considerations, tailored for researchers and drug development professionals.

Strategic Overview: The Formation of the Aryl C-N Bond

The core of this synthesis is the formation of a carbon-nitrogen bond between the C3 position of the 6-chloropyridine ring and a nitrogen atom of the piperazine moiety. While classical methods like Nucleophilic Aromatic Substitution (SNAr) are plausible, they often require harsh conditions and may yield unsatisfactory results, especially with less activated aryl halides.[1]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Buchwald-Hartwig amination , in particular, offers a robust and versatile method with broad substrate scope and functional group tolerance.[2] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple amines with aryl halides under relatively mild conditions. Given its efficiency and wide applicability, especially in pharmaceutical manufacturing, the Buchwald-Hartwig amination is the method of choice for this transformation.[1]

The Buchwald-Hartwig Amination Approach

This state-of-the-art methodology provides a direct and high-yielding pathway to the target compound. The reaction couples tert-butyl piperazine-1-carboxylate with a suitable di-substituted pyridine, typically 2-chloro-5-bromopyridine or 2,5-dichloropyridine. The use of an aryl chloride as a coupling partner, while economically attractive, often requires more specialized and sterically hindered ligands to achieve high catalytic activity.[3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (C-Br or C-Cl), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation : The piperazine derivative coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination : The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2]

Caption: General workflow for the synthesis protocol.

-

Inert Atmosphere Setup : A flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen). This is crucial as the palladium catalyst and phosphine ligands can be air-sensitive. 2. Charging the Flask : To the flask, add sodium tert-butoxide, the palladium precatalyst (Pd₂(dba)₃), and the phosphine ligand (XPhos).

-

Addition of Reactants : Evacuate and backfill the flask with inert gas three times. Subsequently, add 2-chloro-5-bromopyridine and tert-butyl piperazine-1-carboxylate.

-

Solvent Addition : Add anhydrous, degassed toluene via syringe. 5. Reaction Execution : The reaction mixture is heated to 100 °C in a preheated oil bath and stirred vigorously. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up : After cooling to room temperature, the reaction is carefully quenched with water. The mixture is transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

Purification : The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization and Data

-

Appearance : Typically an off-white to pale yellow solid.

-

Purity : Expected >98% after chromatography.

-

Analytical Data : The structure should be confirmed by standard spectroscopic methods. While specific data for the chloro- version is proprietary to manufacturers, data for the analogous amino compound (CAS 571188-59-5) provides a reference for expected spectral regions. [4][5] * ¹H NMR : Expect signals for the tert-butyl group (~1.5 ppm), piperazine protons (two sets of multiplets, ~3.1-3.7 ppm), and distinct aromatic protons on the pyridine ring.

-

¹³C NMR : Resonances corresponding to the Boc-carbonyl, tert-butyl carbon, piperazine carbons, and the six carbons of the substituted pyridine ring.

-

Mass Spectrometry (ESI-MS) : Calculation for C₁₄H₂₀ClN₃O₂ (M.W. 313.78 g/mol ). Expect to find [M+H]⁺ at m/z ≈ 314.1.

-

Process Insights and Safety

Causality in Experimental Choices

-

Catalyst System : The combination of a palladium source like Pd₂(dba)₃ and a sterically demanding, electron-rich phosphine ligand like XPhos is critical. These ligands facilitate the challenging oxidative addition to aryl chlorides (if used) and promote the final reductive elimination step, preventing side reactions. [3]* Base : Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the piperazine nitrogen within the catalytic cycle without competing in side reactions. [3]Weaker bases may result in slow or incomplete reactions. [6]* Solvent : Anhydrous and oxygen-free conditions are paramount. Water and oxygen can deactivate the Pd(0) catalyst, halting the reaction. Aprotic solvents like toluene or dioxane are standard. [6]

Safety Precautions

-

Reagents : Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Sodium tert-butoxide is highly corrosive and moisture-sensitive; appropriate personal protective equipment (PPE) must be worn. * Solvents : Toluene is flammable and carries health risks. Use in a well-ventilated area away from ignition sources.

-

Inerting : Proper technique for handling air-sensitive reagents under an inert atmosphere is essential for both safety and reaction success.

References

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl - Benchchem. [URL: https://www.benchchem.

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. [URL: https://www.organic-chemistry.

- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | Benchchem. [URL: https://www.benchchem.com/product/fb29531]

- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook. [URL: https://www.chemicalbook.com/synthesis/571188-59-5.htm]

- Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5) - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.

- Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [URL: https://www.atlanchim.

- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate(571188-59-5) 1 H NMR. [URL: https://www.chemicalbook.com/spectrum/571188-59-5_1h-nmr.htm]

- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11737525]

Sources

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate(571188-59-5) 1H NMR [m.chemicalbook.com]

- 5. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Characterization of Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate

A Note on Data Availability: As of the latest literature review, comprehensive, experimentally verified physical property data for tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate is not extensively available in the public domain. This guide, therefore, provides a framework for the determination of these properties, leveraging established methodologies and data from a closely related analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, to provide context for researchers and drug development professionals.

Introduction and Analogue Data

This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Its structural features, including the chlorinated pyridine ring, the piperazine linker, and the tert-butoxycarbonyl (Boc) protecting group, suggest its potential as a versatile intermediate in the synthesis of more complex molecules. Precise knowledge of its physical properties is paramount for its effective handling, formulation, and quality control.

In the absence of specific data for the title compound, we present the available physical properties of its amino analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No: 571188-59-5), to serve as a preliminary reference.

| Physical Property | Value (for amino analogue) | Source |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [1][2] |

| Molecular Weight | 278.35 g/mol | [2][3] |

| Melting Point | 130-132 °C | [3] |

| Boiling Point (Predicted) | 454.1 ± 45.0 °C | [3] |

| Appearance | Solid | [4][5] |

| Solubility | Soluble in DMSO and methanol | [6] |

Core Physical Property Determination: Methodologies and Scientific Rationale

The following sections detail the standard, authoritative protocols for determining the key physical properties of a pharmaceutical intermediate like this compound. The causality behind experimental choices is emphasized to ensure methodological robustness.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) is indicative of high purity.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. The crystalline material should be finely powdered to ensure uniform heat distribution within the capillary.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is crucial for accurate heat transfer.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus. The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Workflow for Melting Point Determination

Caption: Capillary method for melting point determination.

Solubility Profiling

Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation development.

Experimental Protocol: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: An excess amount of the compound is added to a known volume of each solvent in separate vials. The "excess" is to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

Workflow for Solubility Profiling

Caption: Equilibrium method for solubility determination.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C spectra are acquired. For a more detailed structural assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to confirm the expected structure.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: The molecules are ionized using an appropriate technique. Electrospray ionization (ESI) is common for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The high-resolution mass spectrum should be used to confirm the elemental composition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical intermediates should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8] Avoid dust formation during handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

The physicochemical properties of this compound are essential for its application in research and development. This guide outlines the authoritative and validated experimental protocols for determining these properties. While specific data for this compound remains to be published, the methodologies described herein provide a robust framework for its characterization, ensuring data integrity and reproducibility. Researchers are encouraged to apply these methods to generate and contribute this valuable data to the scientific community.

References

-

Pharmaffiliates. Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

ZaiQi Bio-Tech. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate. [Link]

-

Hangzhou Foster Pharmaceutical Co., Ltd. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]

-

Bouling Chemical Co., Limited. Tert-Butyl 4-(6-Aminopyridin-3-Yl)Piperazine-1-Carboxylate Supplier China. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS#: 571188-59-5 [m.chemicalbook.com]

- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 5. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate [cymitquimica.com]

- 6. Tert-Butyl 4-(6-Aminopyridin-3-Yl)Piperazine-1-Carboxylate Supplier China | High Purity Chemical | Reliable Manufacturer & Exporter [chemheterocycles.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

Key intermediates in the synthesis of Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate

Abstract

This compound is a valuable substituted piperazine derivative widely utilized as a key building block in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a chlorinated pyridine ring linked to a Boc-protected piperazine, makes it an essential precursor for introducing this privileged scaffold into drug candidates. This technical guide provides an in-depth exploration of the core synthetic strategy for this compound, focusing on the preparation and characterization of its critical intermediates. We will dissect the synthesis into a logical sequence, examining the rationale behind the chosen methodologies, from the construction of the pyridine core to the final C-N bond formation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the practical synthesis of this important molecule.

Overall Synthetic Pathway

The synthesis of the target compound is most efficiently achieved through a convergent strategy. This approach involves the independent preparation of two key fragments—a functionalized pyridine ring and a protected piperazine—followed by their coupling in the final step. The primary intermediates in this pathway are 2-Chloro-5-nitropyridine , which serves as the precursor to the pyridine core; 5-Amino-2-chloropyridine , the activated amine ready for coupling; and 1-Boc-piperazine , the mono-protected nucleophile. The final bond formation is typically accomplished via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Caption: Overall synthetic workflow for this compound.

The Pyridine Foundation: Synthesis of 2-Chloro-5-nitropyridine

The journey begins with the synthesis of 2-chloro-5-nitropyridine, an important fine chemical intermediate.[1] This molecule establishes the correct substitution pattern on the pyridine ring—a chloro group for potential later functionalization and a nitro group that can be readily converted to the essential amine.

Synthetic Methodologies

Several routes exist for the preparation of 2-chloro-5-nitropyridine. A prevalent and industrially relevant method starts from 2-aminopyridine.[1][2] This process involves two key transformations:

-

Nitration: 2-aminopyridine is treated with a nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid, to introduce a nitro group onto the ring, yielding 2-amino-5-nitropyridine.[1]

-

Sandmeyer Reaction: The amino group of 2-amino-5-nitropyridine is then diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid). The resulting diazonium salt is subsequently displaced by a chloride ion to furnish 2-chloro-5-nitropyridine.[1]

An alternative pathway involves the chlorination of 2-hydroxy-5-nitropyridine using reagents like phosphorus oxychloride and phosphorus pentachloride.[3][4] This method is also effective, though it requires the prior synthesis of the hydroxypyridine starting material.

Detailed Experimental Protocol (from 2-Hydroxy-5-nitropyridine)

This protocol is adapted from a patented procedure.[3]

-

To a 500mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (380 g), 2-hydroxy-5-nitropyridine (50.0 g, 0.36 mol), and phosphorus pentachloride (110.1 g, 0.54 mol).

-

Stir the mixture and heat to 60°C for 16 hours.

-

After the reaction is complete, recover the excess phosphorus oxychloride via distillation under reduced pressure.

-

Carefully pour the residue into 300 g of ice water with vigorous stirring.

-

Extract the aqueous mixture three times with ethyl acetate (80 g each).

-

Combine the organic phases and wash with 50 g of saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the ethyl acetate by rotary evaporation to yield the product as a yellow solid.[3]

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O₂ | |

| Molecular Weight | 158.54 g/mol | |

| Appearance | Yellow needle-shaped solid | [3] |

| Melting Point | 109-111 °C | [3] |

| Typical Yield | ~89.5% | [3] |

The Key Amine: Preparation of 5-Amino-2-chloropyridine

With the chlorinated and nitrated pyridine core in hand, the next critical step is the selective reduction of the nitro group to an amine. This transformation yields 5-amino-2-chloropyridine, a bifunctional molecule primed for the subsequent C-N coupling reaction.[5][6]

Mechanistic Rationale for Reduction

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis. While various methods like catalytic hydrogenation are effective, a classic and highly reliable method involves the use of a metal in an acidic medium, most commonly iron powder in acetic acid.[5] This method is often preferred in laboratory and industrial settings due to its cost-effectiveness, operational simplicity, and high efficiency. The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced to the amine. The acidic medium facilitates the reaction and helps in dissolving the iron salts formed.

Detailed Experimental Protocol

This procedure is based on a well-established method for the reduction of 2-chloro-5-nitropyridine.[5]

-

In a suitable reaction vessel, dissolve 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol) in acetic acid (50 ml).

-

At room temperature, add iron powder (8.8 g, 157.6 mmol) in portions. The reaction is exothermic and the temperature may rise to 80°C.

-

After the addition is complete, maintain the reaction temperature at 40-50°C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Filter the hot mixture to remove iron residues and wash the residue with a small amount of acetic acid.

-

Concentrate the filtrate under reduced pressure.

-

Adjust the pH of the residue to ~8 using a saturated sodium bicarbonate solution.

-

Extract the product into dichloromethane (5 x 100 ml).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase to obtain 5-amino-2-chloropyridine as a brown solid.[5]

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [7] |

| Molecular Weight | 128.56 g/mol | [7] |

| Appearance | Brown solid | [5] |

| Melting Point | 135-138 °C | |

| Typical Yield | ~96% | [5] |

The Nucleophile: Synthesis and Role of 1-Boc-piperazine

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is an indispensable intermediate in modern medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is crucial. It deactivates that nitrogen, preventing undesired side reactions (like double arylation) and allowing the selective functionalization of the free secondary amine.

Synthetic Rationale

The most direct and common synthesis of 1-Boc-piperazine involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[8][9] The key to achieving high yields of the mono-protected product is controlling the stoichiometry. By using a slight excess of piperazine relative to the Boc anhydride, the probability of the anhydride reacting with an already mono-protected piperazine is minimized.

Detailed Experimental Protocol

-

In a 500 mL three-necked flask, dissolve piperazine (10.3 g, 0.12 mol) in a mixture of methanol (150 mL) and water (150 mL).[9]

-

Stir until all the piperazine is dissolved.

-

Add di-tert-butyl dicarbonate (8.73 g, 0.04 mol) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.[9]

-

Monitor the reaction by gas chromatography or TLC.

-

Upon completion, concentrate the reaction solution to remove the solvents.

-

The crude product can be purified by distillation under reduced pressure or by crystallization to yield pure 1-Boc-piperazine.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ | |

| Molecular Weight | 186.25 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 43-49 °C | |

| Typical Yield | >98% | [9] |

The Pivotal C-N Coupling: Buchwald-Hartwig Amination

The final and most critical step in the synthesis is the formation of the C-N bond between the pyridine ring and the piperazine nucleophile. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone for this type of transformation due to its high efficiency and broad functional group tolerance.[10]

Mechanism and Experimental Causality

The Buchwald-Hartwig reaction proceeds through a catalytic cycle involving a palladium complex. The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a more advanced, air-stable precatalyst.

-

Ligand: Sterically hindered and electron-rich phosphine ligands are essential. Ligands like XantPhos or BINAP stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[10]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaO-t-Bu) or cesium carbonate (Cs₂CO₃) is required. The base deprotonates the amine (or an intermediate palladium-amine complex), making it a more potent nucleophile to participate in the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Amino-2-chloropyridine 98 5350-93-6 [sigmaaldrich.com]

- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural integrity is paramount to the quality and efficacy of the final active pharmaceutical ingredient. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on the well-established spectral characteristics of its constituent moieties. In the absence of readily available, published experimental spectra for this specific molecule, this guide serves as a valuable resource for researchers in confirming its synthesis and for quality control purposes. The principles and protocols outlined herein are grounded in fundamental spectroscopic theory and established methodologies for the characterization of heterocyclic compounds in drug discovery.

Molecular Structure and Predicted Spectroscopic Profile

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound include the N-Boc protected piperazine ring and the 6-chloropyridin-3-yl moiety.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of structurally similar compounds, including N-Boc piperazine and various 2-chloro-5-substituted pyridines.[1][2][3][4] The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen will influence the chemical shifts of the aromatic protons and carbons, while the N-Boc group will have a characteristic effect on the piperazine ring.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | d | 1H | H-2' | The proton at the 2-position of the pyridine ring is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen and the chlorine at the 6-position. |

| ~7.35 | dd | 1H | H-4' | This proton will be coupled to both H-2' and H-5', resulting in a doublet of doublets. |

| ~7.20 | d | 1H | H-5' | Coupled to H-4', this proton will appear as a doublet. |

| ~3.60 | t | 4H | Piperazine H (adjacent to N-Boc) | The protons on the carbons adjacent to the nitrogen bearing the electron-withdrawing Boc group are expected to be shifted downfield. |

| ~3.20 | t | 4H | Piperazine H (adjacent to pyridine) | These protons are adjacent to the nitrogen attached to the pyridine ring. |

| 1.48 | s | 9H | tert-butyl | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C=O (Boc) | The carbonyl carbon of the carbamate is typically found in this region. |

| ~150.0 | C-6' | The carbon bearing the chlorine atom will be significantly downfield. |

| ~148.0 | C-2' | The carbon adjacent to the pyridine nitrogen. |

| ~145.0 | C-3' | The carbon attached to the piperazine nitrogen. |

| ~125.0 | C-5' | Aromatic carbon. |

| ~124.0 | C-4' | Aromatic carbon. |

| ~80.0 | Quaternary C (Boc) | The quaternary carbon of the tert-butyl group. |

| ~49.0 | Piperazine C (adjacent to pyridine) | Carbons on the piperazine ring adjacent to the pyridine. |

| ~44.0 | Piperazine C (adjacent to N-Boc) | Carbons on the piperazine ring adjacent to the N-Boc group. |

| 28.4 | CH₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the dried sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the TMS signal.

-

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Expected Molecular Ion: For the molecular formula C₁₄H₂₀ClN₃O₂, the expected monoisotopic mass is approximately 297.1244 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z ≈ 298.1322. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with a peak at [M+2+H]⁺ (m/z ≈ 300.1293) with an intensity of about one-third of the [M+H]⁺ peak.

Predicted Fragmentation Pattern: The fragmentation of the molecule is likely to occur at the most labile bonds.[5][6][7]

-

Loss of the Boc group: A common fragmentation pathway for N-Boc protected compounds is the loss of the entire tert-butoxycarbonyl group or parts of it.

-

Loss of tert-butyl cation (-57 Da) leading to a fragment at m/z ≈ 241.

-

Loss of isobutene (-56 Da) resulting in a fragment at m/z ≈ 242.

-

Loss of CO₂ (-44 Da) from the de-tert-butylated fragment.

-

-

Cleavage of the piperazine ring: The piperazine ring can undergo cleavage, leading to characteristic fragment ions.

-

Fragmentation of the chloropyridine ring: The aromatic ring can also fragment, although this is typically less favorable than the loss of the protecting group.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Infusion and Ionization:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Acquire the full scan mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

-

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its components.[8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium-Strong | C-H stretching (aliphatic, from piperazine and Boc group) |

| ~1695 | Strong | C=O stretching (carbamate) |

| ~1580, ~1470, ~1400 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1240, ~1160 | Strong | C-N stretching (piperazine and carbamate) |

| ~1120 | Medium | C-O stretching (carbamate) |

| ~830 | Medium-Strong | C-H out-of-plane bending (aromatic) |

| ~750 | Medium | C-Cl stretching |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the background spectrum.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Conclusion